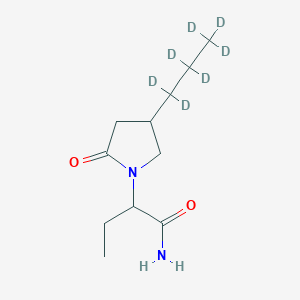

Brivaracetam-d7 (Mixture of Diastereomers)

Description

Brivaracetam-d7 (Mixture of Diastereomers): is a deuterated form of brivaracetam, an anticonvulsant drug used primarily for the treatment of epilepsy. The compound is characterized by the presence of deuterium atoms, which replace certain hydrogen atoms in the molecule. This modification is often used in research to study the pharmacokinetics and metabolic pathways of the drug. The molecular formula of Brivaracetam-d7 is C11H13D7N2O2, and it has a molecular weight of 219.34 g/mol .

Properties

Molecular Formula |

C11H20N2O2 |

|---|---|

Molecular Weight |

219.33 g/mol |

IUPAC Name |

2-[4-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-oxopyrrolidin-1-yl]butanamide |

InChI |

InChI=1S/C11H20N2O2/c1-3-5-8-6-10(14)13(7-8)9(4-2)11(12)15/h8-9H,3-7H2,1-2H3,(H2,12,15)/i1D3,3D2,5D2 |

InChI Key |

MSYKRHVOOPPJKU-HJHJEWFGSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C1CC(=O)N(C1)C(CC)C(=O)N |

Canonical SMILES |

CCCC1CC(=O)N(C1)C(CC)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Brivaracetam-d7 involves the incorporation of deuterium atoms into the brivaracetam molecule. One common method involves the use of deuterated reagents in the synthesis process. The synthetic route typically starts with the preparation of the pyrrolidinone ring, followed by the introduction of the deuterated propyl group. The final step involves the formation of the butanamide moiety. The reaction conditions often include the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of Brivaracetam-d7 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required standards. The separation of diastereomers is typically achieved using preparative high-performance liquid chromatography (HPLC) on a chiral phase with ethanol and heptane as solvents .

Chemical Reactions Analysis

Types of Reactions: Brivaracetam-d7 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group back to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the amide or pyrrolidinone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various derivatives of Brivaracetam-d7, such as hydroxylated, alkylated, or dealkylated compounds .

Scientific Research Applications

Chemistry: Brivaracetam-d7 is used as a reference standard in analytical chemistry for the calibration of instruments and the quantification of brivaracetam in biological samples. Its deuterated form allows for precise tracking in metabolic studies .

Biology: In biological research, Brivaracetam-d7 is used to study the pharmacokinetics and metabolic pathways of brivaracetam. The deuterium atoms help in distinguishing the compound from its non-deuterated counterpart in mass spectrometry .

Medicine: Brivaracetam-d7 is used in clinical research to understand the drug’s behavior in the human body, including absorption, distribution, metabolism, and excretion. This information is crucial for optimizing dosage and improving therapeutic efficacy .

Industry: In the pharmaceutical industry, Brivaracetam-d7 is used in the development and quality control of brivaracetam formulations. It serves as a standard for ensuring the consistency and purity of the final product .

Mechanism of Action

Brivaracetam-d7 exerts its effects by binding to the synaptic vesicle protein 2A (SV2A) in the brain. This binding modulates neurotransmitter release and reduces neuronal excitability, thereby preventing seizures. The deuterium atoms in Brivaracetam-d7 do not alter the mechanism of action but provide a means to study the drug’s pharmacokinetics more accurately .

Comparison with Similar Compounds

Levetiracetam: Another anticonvulsant that also targets SV2A but has a different chemical structure.

Piracetam: A nootropic drug with a similar pyrrolidinone core but different pharmacological effects.

Brivaracetam: The non-deuterated form of Brivaracetam-d7, used for comparison in metabolic studies.

Uniqueness: Brivaracetam-d7 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracking in metabolic studies and helps in understanding the drug’s behavior in the body without altering its pharmacological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.